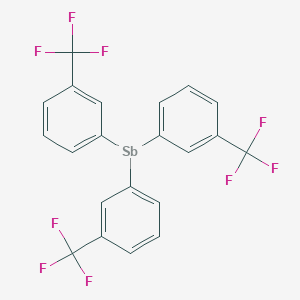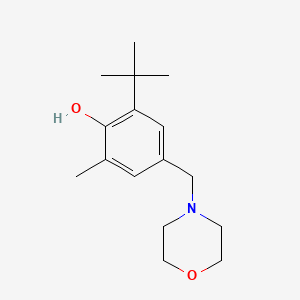
6-tert-Butyl-4-(morpholinomethyl)-o-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-butil-4-(morfolinometil)-o-cresol es un compuesto químico conocido por su estructura y propiedades únicas. Es un derivado del cresol, que presenta un grupo tert-butilo y un grupo morfolinometil unidos al anillo aromático.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 6-tert-butil-4-(morfolinometil)-o-cresol típicamente implica los siguientes pasos:
Material de partida: La síntesis comienza con o-cresol, que sirve como la estructura base.
Introducción del grupo tert-butilo: El grupo tert-butilo se introduce a través de una reacción de alquilación de Friedel-Crafts utilizando cloruro de tert-butilo y un catalizador ácido de Lewis como el cloruro de aluminio.
Introducción del grupo morfolinometil: El grupo morfolinometil se introduce a través de una reacción de Mannich. Esto implica la reacción de o-cresol con formaldehído y morfolina en presencia de un catalizador ácido.
Métodos de Producción Industrial
La producción industrial de 6-tert-butil-4-(morfolinometil)-o-cresol sigue rutas sintéticas similares pero a mayor escala. El proceso implica:
Reactores a granel: Se utilizan reactores a gran escala para llevar a cabo las reacciones de alquilación de Friedel-Crafts y Mannich.
Purificación: El producto se purifica mediante técnicas como la destilación, la cristalización o la cromatografía para asegurar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-tert-butil-4-(morfolinometil)-o-cresol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo aromático, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio, el hidruro de aluminio y litio y la hidrogenación catalítica.
Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y agentes sulfonantes bajo condiciones controladas.
Productos Principales Formados
Productos de oxidación: Quinonas y otros derivados oxidados.
Productos de reducción: Alcoholes y aminas.
Productos de sustitución: Varios compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
6-tert-butil-4-(morfolinometil)-o-cresol tiene varias aplicaciones de investigación científica:
Química: Utilizado como intermedio en la síntesis de otras moléculas orgánicas complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.
Medicina: Se investiga por sus posibles efectos terapéuticos, como las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza como estabilizador en polímeros y como aditivo en lubricantes y combustibles.
Mecanismo De Acción
El mecanismo de acción de 6-tert-butil-4-(morfolinometil)-o-cresol implica su interacción con varios objetivos moleculares y vías:
Actividad antioxidante: El compuesto puede eliminar los radicales libres e inhibir la peroxidación lipídica, protegiendo las células del daño oxidativo.
Inhibición enzimática: Puede inhibir enzimas específicas involucradas en vías inflamatorias y cancerosas, ejerciendo así efectos antiinflamatorios y anticancerígenos.
Señalización celular: El compuesto puede modular las vías de señalización celular, afectando la proliferación celular, la apoptosis y otros procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
2,6-di-tert-butil-4-metilfenol: Conocido por sus propiedades antioxidantes y utilizado como estabilizador en varios productos.
2,2'-Metilenbis(6-tert-butil-4-metilfenol): Otro compuesto antioxidante con aplicaciones similares en la estabilización de polímeros y otros materiales.
Singularidad
6-tert-butil-4-(morfolinometil)-o-cresol es único debido a la presencia del grupo morfolinometil, que confiere propiedades químicas y biológicas distintas. Esto lo diferencia de otros compuestos similares y amplía su gama de aplicaciones.
Propiedades
Número CAS |
84824-97-5 |
|---|---|
Fórmula molecular |
C16H25NO2 |
Peso molecular |
263.37 g/mol |
Nombre IUPAC |
2-tert-butyl-6-methyl-4-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C16H25NO2/c1-12-9-13(11-17-5-7-19-8-6-17)10-14(15(12)18)16(2,3)4/h9-10,18H,5-8,11H2,1-4H3 |
Clave InChI |
NEXDPQSALYOYQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C(C)(C)C)CN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




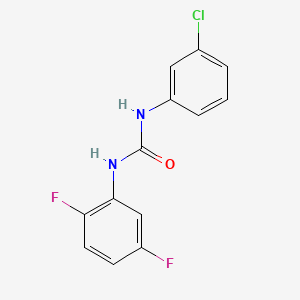
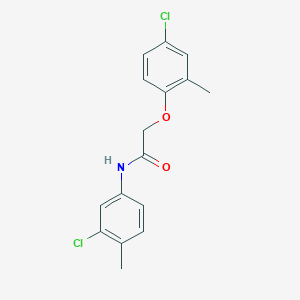
![3-[Di(3-aminophenyl)phosphoryl]aniline](/img/structure/B11954652.png)

![2-hydroxy-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzoic acid](/img/structure/B11954660.png)
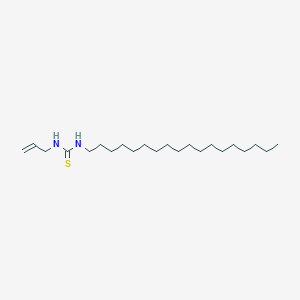



![1-(1,3-Benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954683.png)

